N-Ethyl-N,N-dimethyl stearyl ammonium bromide
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Overview
Description
N-Ethyl-N,N-dimethyl stearyl ammonium bromide, also known as EDAB, is a quaternary ammonium compound that has been widely used in various scientific research applications. It is a cationic surfactant that is commonly used as a phase transfer catalyst in organic synthesis and as a surfactant in the preparation of nanoparticles. In
Scientific Research Applications
N-Ethyl-N,N-dimethyl stearyl ammonium bromide has been widely used in various scientific research applications, including organic synthesis, catalysis, and nanoparticle preparation. It is commonly used as a phase transfer catalyst in reactions involving the transfer of a reactant from one phase to another, such as from an aqueous phase to an organic phase. It has also been used as a surfactant in the preparation of nanoparticles, where it helps to stabilize the particles and prevent agglomeration.
Mechanism Of Action
The mechanism of action of N-Ethyl-N,N-dimethyl stearyl ammonium bromide is based on its cationic nature, which allows it to interact with negatively charged surfaces and molecules. In organic synthesis, it acts as a phase transfer catalyst by facilitating the transfer of a reactant from an aqueous phase to an organic phase. In nanoparticle preparation, it helps to stabilize the particles by forming a protective layer around them.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of N-Ethyl-N,N-dimethyl stearyl ammonium bromide, as it is primarily used in scientific research applications. However, it is known to be toxic at high doses and can cause skin and eye irritation. It is important to handle N-Ethyl-N,N-dimethyl stearyl ammonium bromide with care and follow proper safety protocols when working with it.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-Ethyl-N,N-dimethyl stearyl ammonium bromide in lab experiments is its ability to facilitate the transfer of reactants between different phases. This can be particularly useful in reactions where the reactants are not soluble in the same solvent. However, N-Ethyl-N,N-dimethyl stearyl ammonium bromide can also be toxic at high doses and may interfere with the reaction or produce unwanted side products.
Future Directions
There are several potential future directions for research on N-Ethyl-N,N-dimethyl stearyl ammonium bromide. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of N-Ethyl-N,N-dimethyl stearyl ammonium bromide in the preparation of novel nanoparticles for biomedical applications. Additionally, further research is needed to better understand the biochemical and physiological effects of N-Ethyl-N,N-dimethyl stearyl ammonium bromide and to develop safer handling protocols for its use in lab experiments.
Synthesis Methods
N-Ethyl-N,N-dimethyl stearyl ammonium bromide can be synthesized by reacting stearylamine with ethyl iodide and dimethyl sulfate in the presence of a strong base such as potassium hydroxide. The reaction produces a mixture of quaternary ammonium salts, which can be separated by fractional crystallization. N-Ethyl-N,N-dimethyl stearyl ammonium bromide is obtained as a white crystalline solid with a melting point of around 70°C.
properties
CAS RN |
111-98-8 |
---|---|
Product Name |
N-Ethyl-N,N-dimethyl stearyl ammonium bromide |
Molecular Formula |
C22H48BrN |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C22H48N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WSPPHMXAIHWZAH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-] |
Other CAS RN |
111-98-8 |
Origin of Product |
United States |
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